molecular formula C10H12N2O3 B8565271 4-(Cyclopropylmethoxy)-2-nitroaniline

4-(Cyclopropylmethoxy)-2-nitroaniline

Cat. No.: B8565271
M. Wt: 208.21 g/mol
InChI Key: ZOZPQOHMSXCVDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cyclopropylmethoxy)-2-nitroaniline is an aromatic amine featuring a nitro (-NO₂) group at the 2-position and a cyclopropylmethoxy (-OCH₂C₃H₅) substituent at the 4-position of the aniline ring. This compound is of interest in organic synthesis due to the electron-withdrawing nitro group and the steric/electronic influence of the cyclopropylmethoxy moiety.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

4-(cyclopropylmethoxy)-2-nitroaniline

InChI

InChI=1S/C10H12N2O3/c11-9-4-3-8(5-10(9)12(13)14)15-6-7-1-2-7/h3-5,7H,1-2,6,11H2

InChI Key

ZOZPQOHMSXCVDI-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Nitroaniline Derivatives

Compound Name Substituents Key Properties/Data Reference
4-(4-Nitrophenylazo)aniline -NO₂ at 4-position, azo linkage - Limited toxicity data; classified as R&D use only.
- Requires professional handling due to nitro group reactivity .
[10]
4-Amino-2-nitrophenol -NO₂ at 2-position, -OH at 4-position - Listed as hazardous due to nitro and hydroxyl groups.
- Used in dye synthesis .
[9]
Target Compound -NO₂ at 2-position, -OCH₂C₃H₅ at 4 - Expected reactivity: Nitro group facilitates electrophilic substitution; cyclopropylmethoxy enhances steric hindrance. N/A

Key Insights :

  • The nitro group in all compounds confers reactivity (e.g., participation in reduction or coupling reactions). However, the position of the nitro group and additional substituents alter solubility and stability. For instance, 4-(4-nitrophenylazo)aniline’s azo linkage may increase conjugation, whereas the cyclopropylmethoxy group in the target compound likely reduces polarity compared to hydroxylated analogs .

Cyclopropylmethoxy-Substituted Anilines

Compound Name Substituents Synthesis Yield/Key Data Reference
4-(Cyclopropylmethoxy)benzaldehyde (S5) -OCH₂C₃H₅ at 4, -CHO at 1 - 99% yield via NaBH₄ reduction .
- ESI-MS: m/z 177.17 .
[1, 2]
2-(Cyclopropylmethoxy)-4-fluoro-N-methylaniline -OCH₂C₃H₅ at 2, -F at 4, -NHCH₃ - CAS: 1369950-09-3.
- Supplier data available; no spectral data .
[8]
Target Compound -OCH₂C₃H₅ at 4, -NO₂ at 2 - Hypothetical synthesis: Nitration of 4-(cyclopropylmethoxy)aniline. N/A

Key Insights :

  • Cyclopropylmethoxy groups are introduced efficiently via nucleophilic substitution (e.g., K₂CO₃-mediated reactions in polar solvents like THF or acetonitrile) . The steric bulk of the cyclopropyl moiety may hinder reactions at the para position, as seen in S5’s high yield (99%) due to unhindered aldehyde formation .

Alkoxy-Substituted Nitroanilines

Compound Name Alkoxy Group Synthesis Method Reference
4-(2-Hexyl-1-decyloxy)-2-nitroaniline -O(CH₂)₆CH(CH₂)₉CH₃ at 4 - Synthesized via nucleophilic substitution in THF . [6]
Target Compound -OCH₂C₃H₅ at 4 - Expected method: Similar to S5 but with nitration . N/A

Key Insights :

  • Long-chain alkoxy groups (e.g., 2-hexyl-1-decyloxy) increase hydrophobicity, whereas the compact cyclopropylmethoxy group balances steric effects and moderate polarity.

Research Findings and Data Gaps

  • Synthetic Routes: The synthesis of 4-(cyclopropylmethoxy)benzaldehyde (S5) achieved a 99% yield, suggesting that analogous strategies (e.g., Mitsunobu reaction or SN2 substitution) could be adapted for the target compound .
  • Spectroscopic Data : ESI-MS and NMR data for related compounds (e.g., m/z 177.17 for S5) provide benchmarks for characterizing the target compound .

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